![molecular formula C31H34N6O4S2 B2638214 N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 394213-63-9](/img/structure/B2638214.png)
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C31H34N6O4S2 and its molecular weight is 618.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis of heterocyclic compounds involving similar triazole derivatives demonstrated the creation of novel compounds with potential antibacterial and antifungal activities. These compounds were characterized using spectroscopic methods and showed varying degrees of activity against different microbial strains (G. K. Patel & H. S. Patel, 2015).
- Research into triazolothiadiazoles and their derivatives has also highlighted their potential as antimicrobial agents, further indicating the interest in triazole compounds for developing new therapeutic agents (Hacer Bayrak et al., 2009).
Anticancer Properties
- The synthesis and evaluation of triazole derivatives for anticancer activity have been a significant area of research. One study synthesized a series of compounds and tested them against various cancer lines, showing selectivity towards melanoma and breast cancer, suggesting the potential for triazole derivatives in cancer therapy (Y. Ostapiuk et al., 2015).
Chemical Characterization and Applications
- Another area of research has been the development of new synthetic routes and the characterization of triazole compounds, which could have implications for further scientific studies, including the exploration of their biological activities or material science applications (A. Kolodina & A. V. Lesin, 2009).
Antibacterial and Antitubercular Agents
- The synthesis of pyrrol-1-yl benzoic acid hydrazide analogs and their derived compounds has been explored for antibacterial and antitubercular activities, showcasing the diverse pharmacological potentials of compounds related to the triazole and hydrazide groups (S. Joshi et al., 2008).
properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4S2/c1-21-7-6-8-25(17-21)37-28(34-35-31(37)42-20-29(38)33-27-18-22(2)9-10-23(27)3)19-32-30(39)24-11-13-26(14-12-24)43(40,41)36-15-4-5-16-36/h6-14,17-18H,4-5,15-16,19-20H2,1-3H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRNUSXAHVTPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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